

Application Notes and Protocols for Assessing AVX-13616 Target Engagement

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Compound of Interest

Compound Name: AVX 13616

Cat. No.: B605707

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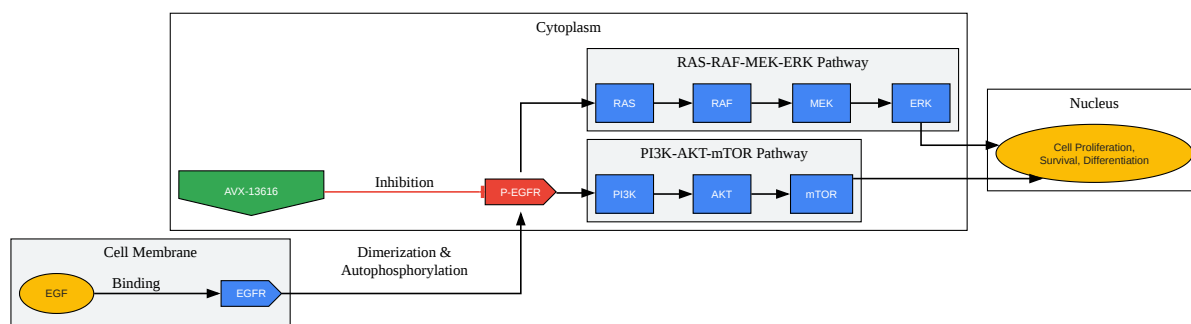
Introduction

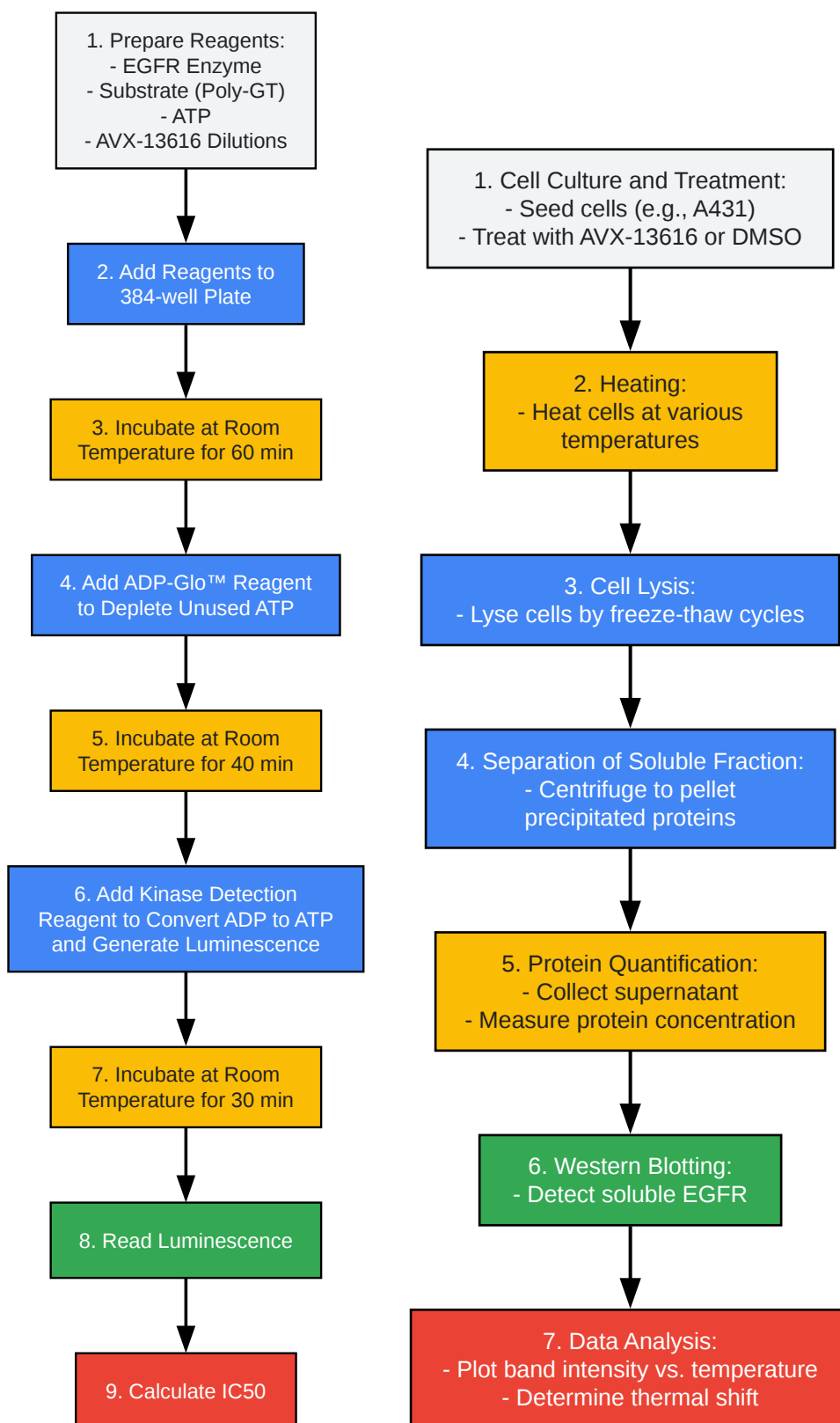
AVX-13616 is a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of several human cancers, making it a critical target for therapeutic intervention. [1] These application notes provide detailed protocols for assessing the target engagement of AVX-13616 in both biochemical and cellular contexts, enabling researchers to quantify its potency, selectivity, and cellular efficacy.

The following protocols describe well-established methods for characterizing kinase inhibitors, including enzymatic assays to determine inhibitory potency (IC₅₀) and cell-based assays to confirm target engagement in a physiological setting. [2]

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling pathway, which is initiated by ligand binding and subsequent receptor dimerization and autophosphorylation. This cascade of events activates downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation. [3] AVX-13616 is designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.





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References

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